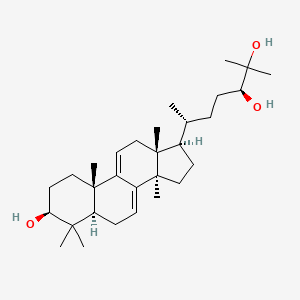
Lucidumol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanost-7,9(11)-diene-3,24,25-triol-, (3beta,24S)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Lucidumol B has been studied for its potential anti-cancer properties. Research indicates that compounds from Ganoderma lucidum, including this compound, can inhibit tumor growth and induce apoptosis in cancer cells:
- Mechanism of Action : Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bcl-2 and Bax .
- In Vivo Studies : In animal models, this compound demonstrated significant inhibitory effects on tumor growth, particularly in hepatoma models, suggesting its potential as a therapeutic agent against liver cancer .
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties:
- Cytokine Modulation : It has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, indicating its potential to mitigate inflammatory responses .
- Neuroinflammation : Additionally, this compound has been implicated in reducing neuroinflammation by inhibiting microglial activation and the release of inflammatory mediators .
Immunomodulatory Properties
Research suggests that this compound may enhance immune responses:
- Immune Cell Activation : It has been observed to promote the differentiation of T and B cells and enhance natural killer cell activity, which are crucial for effective immune surveillance against tumors .
- Potential in Hematological Malignancies : The compound shows promise in treating hematological cancers by stimulating immune cell functions and inducing apoptosis in malignant cells .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Hepatoma Treatment
In a study investigating the effects of this compound on hepatoma cells, researchers found that treatment with the compound significantly reduced tumor size in mice models. The mechanism involved apoptosis induction through the activation of caspases and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroinflammation
Another study focused on the role of this compound in neurodegenerative diseases. Results indicated that it effectively mitigated neuroinflammation by inhibiting the activation of BV2 microglial cells, leading to decreased levels of nitric oxide and pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
107900-79-8 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23-25,31-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,24+,25+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
BLTRPNNWBNKAEH-LCWRUPSGSA-N |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Isomerische SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















